2-(2-甲酰苯基)乙酸

描述

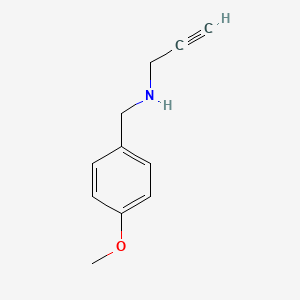

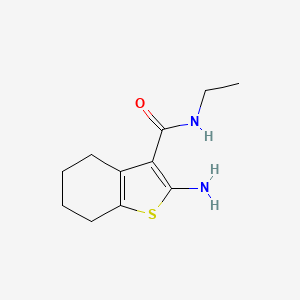

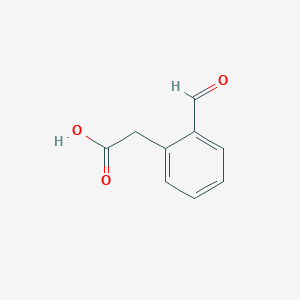

2-(2-Formylphenyl)acetic acid is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceutical and biologically active molecules. Its structure consists of a phenyl ring with a formyl group at the second position and an acetic acid moiety attached to the phenyl ring. This compound is of interest due to its potential applications in medicinal chemistry and its role in forming various derivatives with antimicrobial and anti-inflammatory properties .

Synthesis Analysis

The synthesis of derivatives of 2-(2-formylphenyl)acetic acid often involves cyclization reactions and the formation of complex structures with other organic compounds. For instance, 1,3,4-thiadiazole derivatives have been synthesized by cyclization of a related carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . These synthetic routes are crucial for creating compounds with potential antimicrobial activities.

Molecular Structure Analysis

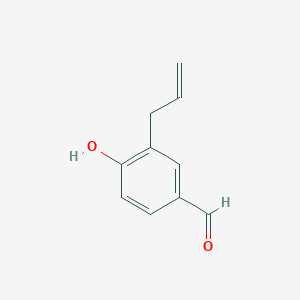

The molecular structure of 2-(2-formylphenyl)acetic acid derivatives has been extensively studied using various analytical techniques such as X-ray diffraction, which provides detailed information about the crystal structures and stereochemistry of these compounds. For example, the crystal structure of a related compound, (2-formyl-6-methoxyphenoxy)acetic acid, has been determined, revealing centrosymmetric hydrogen-bonded cyclic dimers and complex coordination with metals like zinc and cadmium . Quantum chemistry calculations have also been employed to study the structure of 2-(2-formylphenoxyl)acetic acid-2-hydroxybenzohydrazone and its metal complexes, providing insights into their optimized geometries and molecular orbital energies .

Chemical Reactions Analysis

2-(2-Formylphenyl)acetic acid and its derivatives undergo various chemical reactions, which are essential for their biological activity. The formation of complexes with transition metals, as well as the ability to form hydrogen bonds and participate in cooperative effects, are significant for the description of their aggregation and reactivity . These interactions are fundamental to the compound's function and potential as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-formylphenyl)acetic acid derivatives are influenced by their molecular structure and the presence of functional groups. Neutron diffraction and empirical potential structure refinement (EPSR) methods have been used to study the aggregation of related compounds like formic and acetic acid in the liquid state, providing a model for understanding the behavior of 2-(2-formylphenyl)acetic acid in various environments . Additionally, the antiinflammatory activity of substituted (2-phenoxyphenyl)acetic acids, which share a similar structural motif, has been investigated, highlighting the importance of halogen substitution for enhancing biological activity .

科学研究应用

合成和抗菌评价

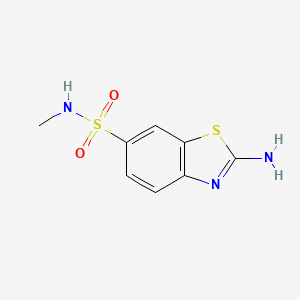

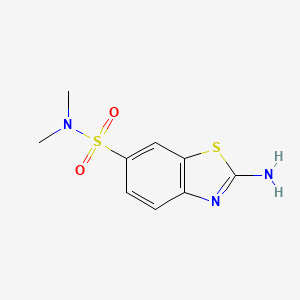

一系列 2-(4-甲酰-2-甲氧基苯氧基)乙酸的 1,3,4-噻二唑衍生物被合成并评估了其对几种微生物菌株的抗菌活性,显示出显着的活性(Noolvi, Patel, Kamboj, & Cameotra, 2016)。

溶剂分解研究

确定了包括甲酸和乙酸在内的 2-苯乙基对甲苯磺酸盐的溶剂分解速率,从而深入了解反应机理(Saunders, Ašperger, & Edison, 1958)。

吸附行为和染料敏化太阳能电池

染料敏化太阳能电池中 TiO2 表面和染料分子之间相互作用的研究包括小羧酸(甲酸、乙酸和苯甲酸)与 TiO2(110) 表面反应的研究(Grinter, Woolcot, Pang, & Thornton, 2014)。

光谱学中的手性助剂化合物

2-羟基-2-(乙氧基苯基膦酰基)乙酸被研究为光谱学中的多功能手性膦酸助剂,显示出作为胺和醇的手性衍生化剂的潜力(Majewska, 2019)。

食品保鲜

乙酸对食品腐败微生物影响的研究揭示了它作为食品防腐剂的潜力,因为它对微生物具有毒性作用(Levine & Fellers, 1940)。

生物质转化

使用分子氧在 NaVO3–H2SO4 水溶液中将麦秸转化为甲酸的研究已经进行,突出了其在生物质转化过程中的效率和潜力(Niu, Hou, Ren, Wu, & Marsh, 2015)。

有机合成中的 Ugi 反应

2-(3-氯-2-甲酰-1H-吲哚-1-基)乙酸在一锅三组分 Ugi 反应中与伯胺和烷基异氰化物一起使用,得到新型吲哚酮哌嗪衍生物(Ghandi, Zarezadeh, & Taheri, 2012)。

安全和危害

作用机制

Target of Action

The primary target of 2-(2-Formylphenyl)acetic acid is the peptide class of organic compounds. Specifically, it interacts with specific molecular components within this class.

Action Environment

Environmental factors play a crucial role:

- The compound’s activity may vary with pH changes. Stability and efficacy can be influenced by temperature fluctuations. Availability of co-factors affects its action.

属性

IUPAC Name |

2-(2-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSLYKWBHYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415350 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formylphenyl)acetic acid | |

CAS RN |

1723-55-3 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methylbenzyl)amino]-1-butanol](/img/structure/B1275257.png)